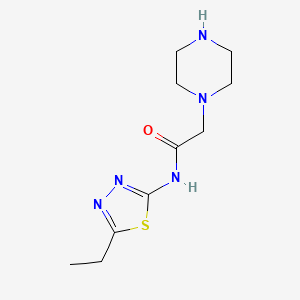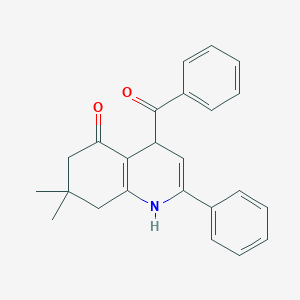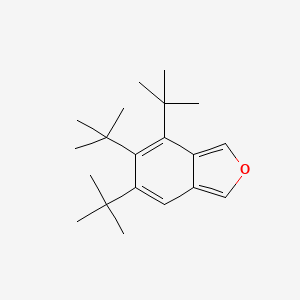
2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with pyridin-4-ylmethyl and quinolin-3-yl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Substitution with Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzamide core.
Introduction of Quinolin-3-yl Group: The quinolin-3-yl group can be added through a coupling reaction, such as a Suzuki or Heck coupling, using a quinoline derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-((Pyridin-3-ylmethyl)amino)-N-(quinolin-3-yl)benzamide
- 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-2-yl)benzamide
- 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-4-yl)benzamide
Uniqueness
2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
267891-20-3 |
|---|---|
分子式 |
C22H18N4O |
分子量 |
354.4 g/mol |
IUPAC名 |
2-(pyridin-4-ylmethylamino)-N-quinolin-3-ylbenzamide |
InChI |
InChI=1S/C22H18N4O/c27-22(26-18-13-17-5-1-3-7-20(17)25-15-18)19-6-2-4-8-21(19)24-14-16-9-11-23-12-10-16/h1-13,15,24H,14H2,(H,26,27) |
InChIキー |
QPJBZGJXBJLNQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3NCC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)


![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)





![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)


![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
